3-Ethyl-1-oxidoquinoxalin-1-ium
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Overview
Description
3-Ethyl-1-oxidoquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-oxidoquinoxalin-1-ium typically involves the oxidation of 3-ethylquinoxaline. One common method is the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-oxidation or decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of recyclable catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline di-N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoxaline di-N-oxides.
Reduction: 3-Ethylquinoxaline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Mechanism of Action
The mechanism of action of 3-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets. The oxide group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the ethyl and oxide groups.
Quinoxaline 1,4-di-N-oxide: A derivative with two oxide groups, known for its potent biological activities.
3-Methylquinoxaline 1-oxide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1-oxidoquinoxalin-1-ium is unique due to the presence of both an ethyl group and an oxide group, which confer distinct chemical properties and biological activities. The ethyl group increases its lipophilicity, enhancing its ability to penetrate cell membranes, while the oxide group contributes to its redox activity .
Properties
CAS No. |
16154-83-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
3-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3 |
InChI Key |
OWWYRFQLKQAGAE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
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